molecular formula C5H10N4 B3277611 5-butyl-1H-tetrazole CAS No. 66281-98-9

5-butyl-1H-tetrazole

Cat. No.: B3277611
CAS No.: 66281-98-9
M. Wt: 126.16 g/mol
InChI Key: PLHJRIBZRHLPLB-UHFFFAOYSA-N
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Description

5-butyl-1H-tetrazole is a member of the tetrazole family, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting compound for scientific research and industrial applications.

Mechanism of Action

Target of Action

5-Butyl-1H-tetrazole, also known as 5-butyl-2H-tetrazole, is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This means that this compound can interact with biological targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles escape most of the Phase II biotransformation of carboxylic acids . This means that they are less likely to be metabolized and excreted, which can increase their bioavailability and duration of action.

Pharmacokinetics

As a tetrazole, it is expected to be resistant to metabolic degradation, which can increase its bioavailability .

Result of Action

As a tetrazole, it is expected to interact with biological targets in a similar way to carboxylic acids . This can result in various biological effects, depending on the specific target and the environmental conditions.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . This means that the action of this compound can be relatively stable under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction can be catalyzed by various agents, such as zinc salts or indium(III) chloride, to improve yield and efficiency . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs environmentally friendly and cost-effective catalysts. For example, lanthanum nitrate hexahydrate can be used as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . This method offers high yields and operational simplicity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-butyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of tetrazoles can lead to the formation of amines.

    Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, zinc salts, and diphenyl phosphorazidate. Reaction conditions often involve refluxing in solvents like xylenes or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1H-tetrazole
  • 5-ethyl-1H-tetrazole
  • 5-propyl-1H-tetrazole

Uniqueness

5-butyl-1H-tetrazole is unique due to its butyl substituent, which can influence its chemical and physical properties. Compared to other tetrazoles, the butyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes this compound a valuable compound for exploring new applications and understanding the structure-activity relationships of tetrazoles .

Properties

IUPAC Name

5-butyl-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJRIBZRHLPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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